N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole moiety attached to a phenyl ring, which is further connected to a benzamide group with a nitro and methyl substitution. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can be achieved through various synthetic routes One common method involves the cyclization of 2-aminothiophenols with appropriate reagents to form the benzothiazole coreIndustrial production methods often utilize multi-step synthesis involving diazo-coupling, Knoevenagel condensation, and other condensation reactions under controlled conditions .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit bacterial enzymes, leading to antibacterial effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:
2-arylbenzothiazoles: Known for their anticancer and antimicrobial properties.
Benzothiazole-2-carboxamides: Studied for their anti-inflammatory and analgesic activities.
Benzothiazole-2-thiols: Exhibiting significant antioxidant properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-10-11-14(12-18(13)24(26)27)20(25)22-16-7-3-2-6-15(16)21-23-17-8-4-5-9-19(17)28-21/h2-12H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPOOPDJOIIATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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